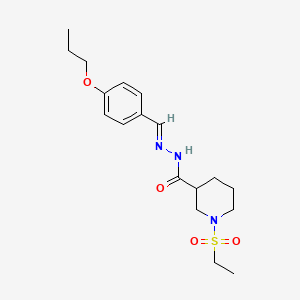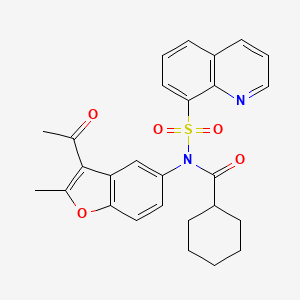![molecular formula C13H12N4O3S B4774811 N-[1-(methoxymethyl)-1H-pyrazol-4-yl]-5-(2-thienyl)-3-isoxazolecarboxamide](/img/structure/B4774811.png)
N-[1-(methoxymethyl)-1H-pyrazol-4-yl]-5-(2-thienyl)-3-isoxazolecarboxamide
Overview
Description
N-[1-(methoxymethyl)-1H-pyrazol-4-yl]-5-(2-thienyl)-3-isoxazolecarboxamide is a synthetic organic compound that has garnered interest in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(methoxymethyl)-1H-pyrazol-4-yl]-5-(2-thienyl)-3-isoxazolecarboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic conditions.
Introduction of the Methoxymethyl Group: The methoxymethyl group can be introduced via alkylation using methoxymethyl chloride in the presence of a base such as sodium hydride.
Formation of the Isoxazole Ring: The isoxazole ring can be synthesized through the cyclization of an α,β-unsaturated carbonyl compound with hydroxylamine.
Coupling with the Thiophene Ring: The thiophene ring can be introduced through a coupling reaction, such as a Suzuki or Stille coupling, using appropriate boronic acids or stannanes.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and stringent purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[1-(methoxymethyl)-1H-pyrazol-4-yl]-5-(2-thienyl)-3-isoxazolecarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
N-[1-(methoxymethyl)-1H-pyrazol-4-yl]-5-(2-thienyl)-3-isoxazolecarboxamide has several applications in scientific research:
Medicinal Chemistry: Potential use as a pharmacophore in the design of new drugs targeting specific enzymes or receptors.
Material Science: Use in the development of organic semiconductors or conductive polymers.
Biological Studies: Investigation of its biological activity and potential as a therapeutic agent.
Chemical Biology: Use as a probe to study biochemical pathways and molecular interactions.
Mechanism of Action
The mechanism of action of N-[1-(methoxymethyl)-1H-pyrazol-4-yl]-5-(2-thienyl)-3-isoxazolecarboxamide depends on its specific application. In medicinal chemistry, it may act by binding to a specific enzyme or receptor, thereby modulating its activity. The molecular targets and pathways involved would vary based on the biological context and the specific design of the compound.
Comparison with Similar Compounds
Similar Compounds
N-[1-(methoxymethyl)-1H-pyrazol-4-yl]-5-(2-furyl)-3-isoxazolecarboxamide: Similar structure with a furan ring instead of a thiophene ring.
N-[1-(methoxymethyl)-1H-pyrazol-4-yl]-5-(2-pyridyl)-3-isoxazolecarboxamide: Similar structure with a pyridine ring instead of a thiophene ring.
Uniqueness
N-[1-(methoxymethyl)-1H-pyrazol-4-yl]-5-(2-thienyl)-3-isoxazolecarboxamide is unique due to the presence of the thiophene ring, which can impart distinct electronic and steric properties compared to its analogs. This uniqueness can influence its reactivity, binding affinity, and overall biological activity.
Properties
IUPAC Name |
N-[1-(methoxymethyl)pyrazol-4-yl]-5-thiophen-2-yl-1,2-oxazole-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N4O3S/c1-19-8-17-7-9(6-14-17)15-13(18)10-5-11(20-16-10)12-3-2-4-21-12/h2-7H,8H2,1H3,(H,15,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOALXEDDHIDQAH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCN1C=C(C=N1)NC(=O)C2=NOC(=C2)C3=CC=CS3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N~1~-{1-[2-(DIETHYLAMINO)ETHYL]-1H-1,3-BENZIMIDAZOL-2-YL}-3-(2-NAPHTHYLSULFONYL)PROPANAMIDE](/img/structure/B4774731.png)
![3-ethyl-1-(2-methoxyethyl)-2-methylpyrimido[1,2-a]benzimidazol-4(1H)-one](/img/structure/B4774745.png)
![(3-bromo-4-methoxybenzyl)[2-(4-chlorophenyl)ethyl]amine](/img/structure/B4774752.png)

![4-nitro-N-[1-(thiophen-2-yl)ethyl]benzenesulfonamide](/img/structure/B4774770.png)
![3-({[2,4-bis(1,1-dimethylpropyl)phenoxy]acetyl}amino)benzoic acid](/img/structure/B4774775.png)

![4-chloro-N-{[(2-methyl-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)amino]carbonothioyl}benzamide](/img/structure/B4774784.png)
![N-[3,5-dimethyl-1-(4-methylbenzyl)-1H-pyrazol-4-yl]-N'-(4-ethoxyphenyl)urea](/img/structure/B4774797.png)
![6-bromo-4-{[4-(4-tert-butylbenzyl)-1-piperazinyl]carbonyl}-2-(3-methylphenyl)quinoline](/img/structure/B4774798.png)
![4-{[5-(4-Bromophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}but-2-yn-1-yl acetate](/img/structure/B4774805.png)

![2-[4-[(2E)-3-(4-methoxyphenyl)-2-propen-1-yl]-1-(2-phenylethyl)-2-piperazinyl]ethanol](/img/structure/B4774821.png)

